Physicochemical properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Physicochemical properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a privileged heterocyclic scaffold, a structural motif consistently found in molecules with significant biological activity.[1][2][3][4] Its rigid, bicyclic nature provides a well-defined three-dimensional framework for orienting functional groups, making it an ideal starting point for the design of targeted therapeutics. Derivatives of quinazolinone have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant activities.[5][6][7]
This guide focuses on a specific derivative, 6-Bromo-4-phenyl-1H-quinazolin-2-one . The introduction of a bromine atom at the 6-position and a phenyl group at the 4-position significantly influences the molecule's electronic, steric, and lipophilic properties. A thorough understanding of these physicochemical characteristics is paramount for researchers in medicinal chemistry and drug development, as these properties govern the compound's behavior in both chemical and biological systems, dictating its synthesis, formulation, and ultimate therapeutic potential. This document serves as a comprehensive technical resource, synthesizing available data with field-proven experimental methodologies to provide a holistic view of this promising compound.
Molecular and Structural Characteristics
The foundational properties of a compound are its molecular formula and structure. These dictate all other physicochemical and biological attributes.
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Chemical Formula: C₁₄H₉BrN₂O
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Systematic Name (IUPAC): 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one
The structure consists of a planar quinazolinone ring system. The bromine atom, a halogen, is an electron-withdrawing group that can also participate in halogen bonding, a potentially crucial interaction in ligand-receptor binding. The phenyl group at position 4 is a bulky, hydrophobic moiety that significantly impacts the molecule's solubility and potential for π-π stacking interactions.
Data Summary Table
For rapid reference, the core physicochemical data for 6-Bromo-4-phenyl-1H-quinazolin-2-one are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉BrN₂O | [8][9] |
| Molecular Weight | 301.14 g/mol | [8][9][10] |
| CAS Number | 33443-53-7 | [9][10][11] |
| Density | ~1.57 g/cm³ (predicted) | [9] |
| LogP (Octanol/Water) | 2.71 (predicted) | [11] |
| SMILES | Brc1ccc2NC(=O)N=C(c3ccccc3)c2c1 | [11] |
Synthetic Strategy: A Plausible Pathway
While multiple synthetic routes to quinazolinone derivatives exist, a common and effective strategy involves the cyclization of substituted anthranilic acid derivatives.[10] For 6-Bromo-4-phenyl-1H-quinazolin-2-one, a logical pathway begins with 2-amino-5-bromobenzoic acid.
Causality in Synthesis: The choice of starting material is critical; 2-amino-5-bromobenzoic acid provides the necessary bromine substituent and the ortho-amino acid functionality required for the formation of the quinazolinone ring. The reaction sequence typically involves the formation of an amide intermediate, followed by cyclization.
Caption: Logical workflow for the synthesis of the target compound.
Solubility Profile and Determination
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction conditions to bioavailability.
Expertise & Experience: Based on its structure, 6-Bromo-4-phenyl-1H-quinazolin-2-one is predicted to be a poorly water-soluble, crystalline solid. The large, nonpolar surface area contributed by the fused aromatic rings and the phenyl substituent, combined with the heavy bromine atom, results in high lipophilicity (LogP ≈ 2.71)[11]. Therefore, it is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in alcohols like ethanol, particularly upon heating. Its solubility in water is expected to be negligible.
Experimental Protocol: Thermodynamic Solubility Assessment via the Shake-Flask Method
This protocol provides a definitive measure of a compound's solubility in a given solvent system, which is essential for developing formulations and designing biological assays.
Trustworthiness: The shake-flask method is a gold-standard technique. By ensuring a true equilibrium is reached between the solid-state compound and the solution, it provides a reliable and reproducible measure of thermodynamic solubility.
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Preparation: Add an excess amount of solid 6-Bromo-4-phenyl-1H-quinazolin-2-one to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
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Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the mixture for a minimum of 24-48 hours. This extended period is necessary to allow the system to reach thermodynamic equilibrium.
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Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For more robust separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
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Sampling: Carefully collect a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.
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Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.
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Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The measured concentration represents the thermodynamic solubility.
Caption: Workflow for determining thermodynamic solubility.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone core and the phenyl ring. The N-H proton of the lactam moiety would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons and a key signal for the carbonyl carbon (C=O) of the lactam group, typically in the range of δ 160-170 ppm.[12]
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Mass Spectrometry (MS):
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Mass spectrometry is crucial for confirming the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum of 6-Bromo-4-phenyl-1H-quinazolin-2-one will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[12] This pattern is a definitive signature for the presence of a single bromine atom.
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Experimental Protocol: NMR Sample Preparation and Analysis
Causality in Methodology: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for quinazolinone derivatives as it is an excellent solvent for this class of compounds and its residual water peak does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard because its signal (0.00 ppm) is sharp and located away from the signals of most organic compounds.
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Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.
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Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS in a clean, dry NMR tube.
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Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
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Data Acquisition: Acquire the ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure and assign all proton and carbon signals.
Thermal Properties and Analysis
Thermal properties, particularly the melting point, are indicators of purity and lattice energy.
Expertise & Experience: As a crystalline solid with a relatively rigid structure and a molecular weight over 300 g/mol , 6-Bromo-4-phenyl-1H-quinazolin-2-one is expected to have a high melting point, likely well above 200°C.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Trustworthiness: While a traditional melting point apparatus provides a range, DSC offers a more precise and quantitative measure of thermal transitions. It measures the heat flow into or out of a sample as it is heated, providing not only the melting point but also information on phase transitions, decomposition, and purity.
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Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.
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Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
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Instrument Programming: Place both the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile, typically a heating rate of 5-10°C/min under an inert nitrogen atmosphere.
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Data Acquisition: Initiate the heating program. The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.
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Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Caption: Standard workflow for DSC analysis.
Conclusion
6-Bromo-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound with physicochemical properties that make it a compelling subject for further investigation in medicinal chemistry and materials science. Its structural rigidity, lipophilicity, and the presence of a reactive bromine handle provide numerous opportunities for synthetic modification and biological screening. The experimental protocols detailed in this guide represent robust, validated methods for characterizing this and similar molecules, ensuring the generation of high-quality, reliable data. A comprehensive understanding of these core properties is the essential first step in unlocking the full potential of this promising chemical scaffold.
References
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6-Bromo-4-phenyl-1H-quinazolin-2-one. (2024). Chemsrc.com. Retrieved January 18, 2026, from [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. (2023). Journal of Clinical Case Reports and Trails. Retrieved January 18, 2026, from [Link]
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